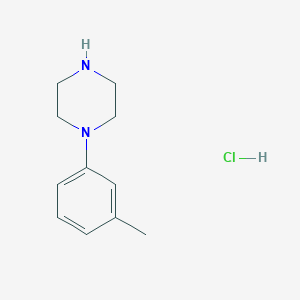

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE

説明

The exact mass of the compound 1-(m-Tolyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150848. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNWTYUDISMTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156736 | |

| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-13-2 | |

| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-tolyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate (CAS: 13078-13-2)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents. Its unique physicochemical properties and synthetic tractability have led to its incorporation into drugs targeting a wide spectrum of diseases. Within this broad class of compounds, the arylpiperazines, and specifically 1-(3-methylphenyl)piperazine, represent a critical subclass with significant implications for neuroscience and drug discovery. This technical guide is intended to be a comprehensive resource on 1-(3-methylphenyl)piperazine dihydrochloride hydrate, providing not just a compilation of data, but a deeper understanding of its synthesis, analysis, and pharmacological context. Our goal is to empower researchers and developers with the knowledge necessary to effectively utilize this compound in their scientific endeavors, from fundamental research to the development of novel therapeutics.

Introduction and Chemical Identity

1-(3-methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine, is a synthetic organic compound featuring a piperazine ring substituted with a 3-methylphenyl (m-tolyl) group. The dihydrochloride hydrate form (CAS Number: 13078-13-2) is a salt that enhances the compound's stability and aqueous solubility, making it particularly suitable for research and pharmaceutical development.

The core structure of arylpiperazines is a key pharmacophore that imparts significant activity at various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine (D) systems.[1] This activity has positioned these compounds as valuable tools in the study of neurological disorders and as building blocks for the design of novel psychoactive drugs.

Table 1: Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13078-13-2 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂O (as hydrate) |

| Molecular Weight | 265.18 g/mol (as hydrate) |

| Synonyms | 1-(m-Tolyl)piperazine dihydrochloride hydrate, N-(3-Methylphenyl)piperazine dihydrochloride hydrate |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 195-202 °C | [2] |

| Solubility | Soluble in water | General knowledge of hydrochloride salts |

| pKa | ~8-9 (for the piperazine nitrogens) | [3] |

The presence of the two hydrochloride moieties significantly increases the polarity and aqueous solubility of the compound compared to its free base form. The pKa values of the piperazine nitrogens are critical for understanding its ionization state at physiological pH, which in turn influences its receptor binding and pharmacokinetic properties.

Synthesis and Purification

The synthesis of 1-(3-methylphenyl)piperazine and its subsequent conversion to the dihydrochloride hydrate can be achieved through several established synthetic routes for arylpiperazines. A common and effective method is the nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Synthetic Pathway Overview

A general and reliable method for the synthesis of 1-arylpiperazines involves the reaction of an appropriate aryl halide with piperazine. In the case of 1-(3-methylphenyl)piperazine, this would typically involve the reaction of 3-bromotoluene or 3-chlorotoluene with an excess of piperazine.

Caption: General synthetic scheme for this compound.

Detailed Synthetic Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 1-(3-methylphenyl)piperazine (Free Base)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromotoluene (1 equivalent), piperazine (2-3 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 2-3 equivalents) in an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford pure 1-(3-methylphenyl)piperazine as an oil or low-melting solid.

Step 2: Preparation of this compound

-

Salt Formation: Dissolve the purified 1-(3-methylphenyl)piperazine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) in a slight excess (at least 2 equivalents). A white precipitate of the dihydrochloride salt will form.

-

Isolation and Hydration: Collect the precipitate by filtration and wash with the anhydrous solvent. To form the hydrate, the dihydrochloride salt can be recrystallized from an aqueous ethanol solution. The presence of water during crystallization will lead to the formation of the stable hydrate.

-

Drying: Dry the resulting crystalline solid under vacuum at a moderate temperature (e.g., 40-50 °C) to remove excess solvent and water, yielding this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 1-(3-methylphenyl)piperazine will show characteristic signals for the aromatic protons of the m-tolyl group, the methyl protons, and the protons of the piperazine ring. In the dihydrochloride salt, the signals for the piperazine protons will be shifted downfield due to the protonation of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the piperazine carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Methyl (CH₃) | ~2.3 | ~21 |

| Piperazine (CH₂) | ~3.2 - 3.5 | ~45, ~50 |

| Aromatic (CH) | ~6.8 - 7.2 | ~115, ~120, ~125, ~129, ~138, ~150 |

Note: Actual chemical shifts may vary depending on the solvent and concentration. A complete assignment can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): Under EI conditions, 1-(3-methylphenyl)piperazine is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways for arylpiperazines typically involve cleavage of the piperazine ring.[7] Common fragments would include ions corresponding to the loss of ethyleneimine and fragments of the piperazine ring.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, ESI-MS will show a prominent protonated molecular ion [M+H]⁺ at m/z 177.

Caption: Plausible EI-MS fragmentation pathways for 1-(3-methylphenyl)piperazine.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the analysis of arylpiperazines.

-

Protocol: HPLC Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often optimal.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent like methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

-

Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 280 °C.

-

MS Detection: Electron ionization (EI) at 70 eV.

-

Pharmacological Profile

The pharmacological activity of 1-(3-methylphenyl)piperazine is primarily attributed to its interaction with monoamine neurotransmitter systems. Based on the extensive literature on arylpiperazines, it is expected to exhibit significant affinity for serotonin and dopamine receptors.

Mechanism of Action

Arylpiperazines are known to act as ligands at various G-protein coupled receptors (GPCRs). The specific functional activity (agonist, antagonist, or partial agonist) can vary depending on the receptor subtype and the specific chemical structure. The primary targets are expected to be:

-

Serotonin (5-HT) Receptors: Phenylpiperazines often show high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[8]

-

Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common among this class of compounds.

Caption: Postulated mechanism of action via neurotransmitter receptor binding.

Receptor Binding Profile

While specific binding affinity data (Ki values) for 1-(3-methylphenyl)piperazine are not extensively published, data from closely related analogs such as 1-(3-chlorophenyl)piperazine (mCPP) can provide valuable insights. mCPP exhibits moderate to high affinity for several serotonin and dopamine receptor subtypes.[9] It is reasonable to hypothesize that 1-(3-methylphenyl)piperazine possesses a similar multi-target receptor binding profile.

Table 4: Expected Receptor Binding Affinities (Hypothetical)

| Receptor | Expected Affinity (Ki) | Functional Activity |

| 5-HT₁A | 10 - 100 nM | Partial Agonist/Antagonist |

| 5-HT₂A | 50 - 500 nM | Antagonist/Partial Agonist |

| 5-HT₂C | 20 - 200 nM | Agonist/Partial Agonist |

| D₂ | 100 - 1000 nM | Antagonist/Partial Agonist |

This table is illustrative and based on data from structurally related compounds. Experimental determination is required for precise values.

In Vitro and In Vivo Studies

Functional assays are necessary to determine the efficacy of the compound at its target receptors.

-

In Vitro Functional Assays:

-

Calcium Flux Assays: To measure agonism or antagonism at Gq-coupled receptors (e.g., 5-HT₂A, 5-HT₂C).

-

cAMP Assays: To determine activity at Gi/o-coupled receptors (e.g., 5-HT₁A, D₂).

-

Radioligand Binding Displacement Assays: To experimentally determine the binding affinities (Ki values) at a panel of receptors.

-

-

In Vivo Pharmacological Models:

-

Rodent Behavioral Models: Studies in rats and mice can be used to assess the psychoactive and therapeutic potential of the compound. For example, the forced swim test or tail suspension test can evaluate antidepressant-like effects, while the elevated plus maze can assess anxiolytic or anxiogenic properties.[10] Studies with related compounds have shown effects on locomotor activity and social interaction.[11]

-

Applications in Research and Drug Discovery

This compound serves as a valuable tool in several areas of scientific research.

-

Pharmacological Probe: Due to its expected multi-target profile, it can be used to investigate the roles of serotonin and dopamine receptors in various physiological and pathological processes.

-

Scaffold for Drug Design: The 1-(3-methylphenyl)piperazine moiety can be incorporated into more complex molecules to design novel ligands with improved potency, selectivity, and pharmacokinetic properties for the treatment of CNS disorders such as depression, anxiety, and psychosis.

-

Intermediate in Chemical Synthesis: It is a known intermediate in the synthesis of some pharmaceutical compounds.

Safety, Handling, and Stability

Proper handling and storage are crucial to ensure the safety of the user and the integrity of the compound.

Safety and Handling

Based on the safety data for related piperazine compounds, the following precautions should be observed:[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention.

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Stability and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

-

Stability: Phenylpiperazines are generally less stable than benzylpiperazines. Degradation can occur over time, especially when exposed to light, air, and elevated temperatures. It is recommended to store the compound under inert gas if long-term storage is required.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to a wide range of psychoactive substances and its potential to modulate key neurotransmitter systems make it a valuable tool for research and a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and pharmacological properties, with the aim of facilitating its effective and safe use in the laboratory. Further experimental investigation is encouraged to fully elucidate its pharmacological profile and unlock its full potential in drug discovery.

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]

- Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971–981.

- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (WO2015063709A1). Google Patents.

-

Haleem, D. J., & Batool, F. (1995). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

-

Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC. Retrieved from [Link]

-

Cazzolla, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

-

Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed. Retrieved from [Link]

-

C, S. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Retrieved from [Link]

-

Kamal, A., et al. (2015). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

-

Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. PubMed. Retrieved from [Link]

-

Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]

-

Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Mass Spectrometry Letters. Retrieved from [Link]

-

Caporuscio, F., et al. (2021). pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link]

-

Buxton, P. C., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. Retrieved from [Link]

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

- Reddy, K. S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1). Google Patents.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Retrieved from [Link]

-

Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Dimov, N., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

Neugebauer, J. C., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

-

Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. PubMed. Retrieved from [Link]

-

Chen, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Preprint]. Retrieved from [Link]

-

El-Gendy, M. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

-

Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. Retrieved from [Link]

-

Yılmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. This compound | 13078-13-2 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Pharmacological Profile of 1-(3-methylphenyl)piperazine (3-MePP)

Executive Summary

1-(3-methylphenyl)piperazine, also known as 3-MePP, is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known for their interactions with various neurotransmitter systems, particularly the serotonergic, dopaminergic, and adrenergic systems.[1] This class of compounds includes therapeutic agents as well as research chemicals. 3-MePP itself is primarily recognized as a metabolite of certain antidepressant medications, but its intrinsic pharmacological properties warrant a detailed investigation for a comprehensive understanding of its effects. This guide provides a technical overview of the pharmacological profile of 3-MePP, synthesizing available data on its receptor interactions, mechanism of action, and the experimental methodologies required for its characterization.

Introduction to 1-(3-methylphenyl)piperazine

The piperazine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized.[2] Phenylpiperazine derivatives, in particular, have been extensively studied for their effects on the central nervous system (CNS), primarily acting as stimulants by modulating dopamine, serotonin, and norepinephrine neurotransmission.[1]

While structurally similar to more well-known phenylpiperazines like m-CPP (1-(3-chlorophenyl)piperazine), a metabolite of trazodone with known hallucinogenic and stimulant properties, the specific pharmacological profile of 3-MePP is less characterized.[3][4] Understanding the detailed pharmacology of such metabolites is crucial, as they can contribute to the overall therapeutic effect or side-effect profile of the parent drug.[5] This guide aims to consolidate the current understanding of 3-MePP and provide a framework for its further scientific investigation.

Chemical and Physical Properties

A foundational understanding of a compound's physical characteristics is essential for its experimental handling and analysis.

| Property | Value | Reference |

| Chemical Name | 1-(3-methylphenyl)piperazine | [6] |

| Molecular Formula | C11H16N2 | [6] |

| Molecular Weight | 176.26 g/mol | [6] |

| CAS Number | 41186-03-2 | [6] |

| Appearance | Clear colorless to yellow viscous liquid | [6] |

| Boiling Point | 112 °C | [6] |

| pKa | 9.05 ± 0.10 (Predicted) | [6] |

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary pharmacological activity of phenylpiperazines is mediated through their interaction with G-protein coupled receptors (GPCRs), which are major targets for drug development.[7] The specific affinity and functional activity of 3-MePP at various neurotransmitter receptors determine its overall effect on the CNS.

Receptor Binding Affinity

The affinity of a ligand for a receptor is a critical determinant of its potency. While specific binding data for 3-MePP is not extensively published, we can infer its likely targets based on the profiles of structurally similar compounds like m-CPP. These compounds typically exhibit broad affinity across serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptor subtypes.[8]

Inferred Receptor Binding Profile for 3-MePP:

| Receptor Family | Subtype | Expected Affinity Range (Ki, nM) | Rationale/Supporting Evidence |

| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Moderate to High | Phenylpiperazines are well-known serotonergic agents.[9][10] m-CPP is equipotent at various 5-HT subtypes.[8] |

| Dopamine | D2, D3 | Low to Moderate | Dopamine receptors, particularly the D3 subtype, have a high affinity for dopamine and related compounds.[11][12] Antipsychotics often show similar affinities for D2 and D3 receptors.[13] |

| Adrenergic | α1, α2, β | Low to Moderate | m-CPP displays affinity for α2-adrenergic receptors.[8] The affinity of norepinephrine and epinephrine varies across adrenergic receptor subtypes.[14] |

This table is predictive and requires experimental validation for 3-MePP.

Signaling Pathways

The interaction of 3-MePP with its target GPCRs initiates intracellular signaling cascades. The nature of this signaling (stimulatory or inhibitory) depends on the G-protein subtype coupled to the receptor.

-

Serotonin Receptors : Most 5-HT receptors are GPCRs.[15]

-

5-HT1 and 5-HT5 families are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]

-

5-HT2, 5-HT4, 5-HT6, and 5-HT7 families are generally coupled to Gs or Gq proteins. Gs coupling activates adenylyl cyclase, increasing cAMP levels, while Gq coupling activates phospholipase C, leading to an increase in intracellular calcium.[15]

-

-

Dopamine Receptors :

-

D2-like receptors (D2, D3, D4) are coupled to Gi/o, inhibiting adenylyl cyclase.[16]

-

-

Adrenergic Receptors :

Below is a diagram illustrating the general signaling pathway for a Gs-coupled receptor, a likely target for 3-MePP.

Caption: Generalized Gs-coupled GPCR signaling cascade.

Methodologies for Pharmacological Characterization

To rigorously define the pharmacological profile of 3-MePP, a series of established in vitro assays are necessary.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of the unlabeled test compound (3-MePP) to displace the radioligand is measured.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of 3-MePP.

-

Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of 3-MePP. Use non-linear regression to calculate the IC50 (concentration of 3-MePP that displaces 50% of the radioligand), from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[18] Measuring changes in second messenger levels, such as cAMP, is a common method.[19]

Principle: The GloSensor™ cAMP Assay, for example, utilizes a genetically engineered luciferase that emits light upon binding to cAMP.[7][20] This allows for real-time measurement of cAMP levels in living cells.

Step-by-Step Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest and the GloSensor™ cAMP biosensor.

-

Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.

-

Equilibration: Incubate the cells with the GloSensor™ cAMP Reagent to load the substrate.

-

Compound Addition: Add varying concentrations of 3-MePP to the wells. To test for antagonism, pre-incubate with 3-MePP before adding a known agonist.

-

Signal Detection: Measure luminescence at regular intervals using a plate reader. An increase in luminescence indicates Gs activation (agonist activity), while a decrease suggests Gi activation.

-

Data Analysis: Plot the change in luminescence against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Below is a diagram illustrating a typical workflow for characterizing a novel compound like 3-MePP.

Caption: Experimental workflow for pharmacological profiling.

In Vivo and Behavioral Effects

While in vitro data provides mechanistic insights, in vivo studies are essential to understand the physiological and behavioral consequences of 3-MePP administration. Based on its presumed receptor profile, 3-MePP could elicit a range of effects, including alterations in locomotor activity, body temperature, and performance in models of anxiety and depression.[21] For instance, the related compound TFMPP has been shown to produce distinct stimulus properties in animal models, mediated by various serotonin receptors.[22]

Discussion and Future Directions

1-(3-methylphenyl)piperazine is a compound of interest due to its structural relationship to known psychoactive substances and its presence as a metabolite of therapeutic drugs. The current body of literature lacks a specific and detailed pharmacological profile for 3-MePP. Therefore, a systematic investigation is warranted.

Key Research Priorities:

-

Comprehensive Receptor Screening: A broad panel of radioligand binding assays is required to definitively identify the primary and secondary targets of 3-MePP and quantify its affinity for each.

-

Functional Characterization: For each identified target, functional assays must be performed to classify 3-MePP as an agonist, antagonist, partial agonist, or inverse agonist, and to determine its potency and efficacy.

-

Pharmacokinetic Studies: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of 3-MePP is necessary to understand its concentration profile in the body over time.

-

In Vivo Behavioral Analysis: A battery of behavioral tests in animal models will be crucial to correlate the molecular pharmacology of 3-MePP with its physiological and behavioral outcomes.

By following the methodologies outlined in this guide, researchers can build a comprehensive and robust pharmacological profile of 1-(3-methylphenyl)piperazine, contributing to a deeper understanding of the phenylpiperazine class and the potential clinical implications of this compound.

References

- The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. PubMed.

- 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2. ChemicalBook.

- GloSensor™ cAMP Assay Protocol.

- The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed.

- Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. ScienceDirect.

- In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA)

- Proud D3 (Dopamine Receptor Affinities). YouTube.

- Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.

- The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results.

- GPCR Binding Assay.

- 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. PubMed.

- GPCR Screening & Profiling with Binding Assays.

- Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide. PubMed.

- DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS). Problems of Forensic Sciences.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.

- Adrenergics Module. University of Pittsburgh.

- Dopamine Receptor Affinity for Antagonists.

- Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- D3 Dopamine Receptor, Behavioral Sensitiz

- The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. PubMed Central.

- cAMP-Glo™ Assay Protocol.

- Can trazodone cause a false positive on a drug test?. Drugs.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS) [arch.ies.gov.pl]

- 5. drugs.com [drugs.com]

- 6. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]

- 7. GloSensor™ cAMP Assay Protocol [promega.sg]

- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. D3 dopamine receptor, behavioral sensitization, and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. University of Pittsburgh | Adrenergics [pittmedcardio.com]

- 15. youtube.com [youtube.com]

- 16. Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-methylphenyl)piperazine as a Serotonin Receptor Ligand

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)piperazine (m-MPP), a notable arylpiperazine compound with significant implications for serotonin receptor pharmacology. While direct and extensive characterization of m-MPP is not as prevalent in the literature as its halogenated analogs, this document synthesizes available data and draws logical inferences from closely related, well-studied compounds such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This guide covers the synthesis, chemical properties, and critically, the serotonergic activity of m-MPP, positioning it as a valuable tool and building block in neuroscience research and drug discovery. We delve into its receptor binding profile, functional activity, and the established experimental methodologies for its characterization.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile binding to a wide array of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[1][2] This structural motif is a cornerstone in the development of numerous therapeutics targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[3][4] The inherent properties of the piperazine ring, such as its basicity and ability to be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] 1-(3-methylphenyl)piperazine (m-MPP) is a key member of this class, serving both as a research ligand and a synthetic intermediate for more complex molecules.[5][6]

Chemical Profile and Synthesis of 1-(3-methylphenyl)piperazine

A thorough understanding of the physicochemical properties of m-MPP is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂ | [7] |

| Molecular Weight | 176.26 g/mol | [7] |

| Appearance | Clear colorless to yellow viscous liquid | [8] |

| Boiling Point | 112 °C | [8] |

| Density | 1.04 g/cm³ | [8] |

| pKa | 9.05 ± 0.10 (Predicted) | [8] |

| CAS Number | 41186-03-2 |

Synthesis Pathway

The synthesis of m-MPP can be achieved through several established methods for the N-arylation of piperazine. A common and efficient approach is the Buchwald-Hartwig amination, which allows for the formation of the carbon-nitrogen bond under relatively mild conditions.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]

- 8. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the neuropharmacology of 1-(3-methylphenyl)piperazine

An In-Depth Technical Guide to the Neuropharmacology of 1-(3-methylphenyl)piperazine (m-MPP)

A Predictive and Investigative Approach for Researchers and Drug Development Professionals

Executive Summary

1-(3-methylphenyl)piperazine (m-MPP) is a phenylpiperazine derivative with a largely uncharacterized neuropharmacological profile. This guide provides a comprehensive framework for its investigation, drawing upon the known pharmacology of structurally related compounds, particularly 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). It is predicted that m-MPP will primarily exhibit activity as a serotonergic agent. This document outlines a series of in vitro and in vivo experimental protocols to definitively determine its receptor binding affinity, functional activity, and effects on neurotransmitter systems. The successful execution of these proposed studies will elucidate the therapeutic potential and mechanism of action of m-MPP.

Introduction to 1-(3-methylphenyl)piperazine and the Arylpiperazine Class

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of centrally acting drugs.[1][2] These compounds are known to interact with various neurotransmitter receptors, with a particular prevalence for serotonergic and dopaminergic systems.[3][4] This versatility has led to the development of successful therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[5]

1-(3-methylphenyl)piperazine (m-MPP) is a member of this important class of compounds. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its neuropharmacological properties. In contrast, the structurally similar compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), has been more extensively studied and is known to act as a serotonergic agonist and releasing agent.[6] The primary structural difference between m-MPP and TFMPP is the substitution at the 3-position of the phenyl ring: a methyl group in m-MPP versus a trifluoromethyl group in TFMPP. This seemingly minor chemical modification can have significant implications for receptor affinity and functional activity due to differences in electronic and steric properties.

This guide, therefore, serves a dual purpose: firstly, to present a predictive neuropharmacological profile of m-MPP based on the established properties of its analogs, and secondly, to provide a detailed, actionable roadmap of experimental protocols for its comprehensive characterization.

Predicted Neuropharmacological Profile of m-MPP: A Hypothesis-Driven Approach

Based on the pharmacology of TFMPP and other arylpiperazines, it is hypothesized that m-MPP will primarily interact with the serotonergic system .

-

Primary Targets: The serotonin (5-HT) receptors are the most probable primary targets for m-MPP. TFMPP exhibits affinity for multiple 5-HT receptor subtypes, with notable activity as a 5-HT1A receptor agonist.[7] It is anticipated that m-MPP will also display affinity for a range of 5-HT receptors.

-

Monoamine Transporters: Phenylpiperazine derivatives are known to interact with monoamine transporters.[6] TFMPP has been shown to be a serotonin releasing agent.[6] It is therefore plausible that m-MPP will exhibit some affinity for the serotonin transporter (SERT), and potentially to a lesser extent, the norepinephrine transporter (NET) and the dopamine transporter (DAT).

-

Dopaminergic and Adrenergic Receptors: While the primary activity is expected to be serotonergic, many arylpiperazines show some affinity for dopamine (D1, D2, D3, D4) and adrenergic (α1, α2) receptors.[3] Therefore, a comprehensive screening against these receptors is warranted.

The methyl group of m-MPP is electron-donating, in contrast to the strongly electron-withdrawing trifluoromethyl group of TFMPP. This difference in electron density on the phenyl ring is likely to alter the binding affinity and functional efficacy of m-MPP at its target receptors compared to TFMPP.

Proposed Experimental Workflows for the Comprehensive Characterization of m-MPP

To move from a predictive to a definitive neuropharmacological profile of m-MPP, a series of systematic in vitro and in vivo studies are required. The following protocols are designed to be self-validating and provide a comprehensive understanding of m-MPP's mechanism of action.

In Vitro Receptor Binding Assays: Determining the Molecular Targets

The initial and most crucial step is to determine the binding affinity of m-MPP at a wide range of CNS receptors and transporters. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, D2 receptors, or SERT, DAT, NET).

-

Harvest the cells and homogenize in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for the target of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

-

Add increasing concentrations of m-MPP (e.g., from 10-11 M to 10-5 M).

-

For the determination of non-specific binding, add a high concentration of a known, non-labeled competing ligand in a separate set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plates at a specific temperature and for a duration optimized for each receptor/transporter to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of m-MPP by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the m-MPP concentration.

-

Determine the IC50 (the concentration of m-MPP that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Predicted Receptor and Transporter Binding Profile of m-MPP (Hypothetical Data)

| Target | Radioligand | Predicted Ki (nM) for m-MPP |

| Serotonin Receptors | ||

| 5-HT1A | [3H]-8-OH-DPAT | 10 - 100 |

| 5-HT1B | [3H]-GR125743 | 100 - 500 |

| 5-HT1D | [3H]-GR125743 | 100 - 500 |

| 5-HT2A | [3H]-Ketanserin | 50 - 250 |

| 5-HT2C | [3H]-Mesulergine | 50 - 250 |

| 5-HT6 | [3H]-LSD | > 1000 |

| 5-HT7 | [3H]-LSD | > 1000 |

| Dopamine Receptors | ||

| D1 | [3H]-SCH23390 | > 1000 |

| D2 | [3H]-Spiperone | 500 - 1000 |

| D3 | [3H]-Spiperone | > 1000 |

| D4 | [3H]-Nemonapride | > 1000 |

| Adrenergic Receptors | ||

| α1 | [3H]-Prazosin | > 1000 |

| α2 | [3H]-Rauwolscine | > 1000 |

| Monoamine Transporters | ||

| SERT | [3H]-Citalopram | 100 - 500 |

| DAT | [3H]-WIN 35,428 | > 1000 |

| NET | [3H]-Nisoxetine | > 1000 |

Diagram 1: Experimental Workflow for In Vitro Receptor Binding Assay

Caption: Workflow for determining the receptor binding profile of m-MPP.

In Vitro Functional Assays: Elucidating the Mode of Action

Once high-affinity targets are identified, it is essential to determine whether m-MPP acts as an agonist, antagonist, or partial agonist at these receptors.

Experimental Protocol: cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)

-

Cell Culture and Plating:

-

Culture cells expressing the receptor of interest (e.g., CHO cells expressing the 5-HT1A receptor, which is Gi/o-coupled).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Agonist Mode:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of m-MPP.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

A decrease in cAMP levels (for Gi/o-coupled receptors) or an increase (for Gs-coupled receptors) indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-treat the cells with the phosphodiesterase inhibitor.

-

Add increasing concentrations of m-MPP followed by a fixed, known concentration of a reference agonist (e.g., 5-HT).

-

Incubate and measure cAMP levels as described above.

-

Inhibition of the agonist-induced change in cAMP levels indicates antagonist activity.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP response against the logarithm of the m-MPP concentration and determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect).

-

For antagonist activity, determine the IC50 and calculate the antagonist affinity constant (Kb) using the Schild equation.

-

Table 2: Predicted Functional Activity of m-MPP at Key Serotonin Receptors (Hypothetical Data)

| Receptor | Assay Type | Predicted Functional Activity | Predicted EC50 / IC50 (nM) |

| 5-HT1A | cAMP Assay | Partial Agonist | 50 - 200 |

| 5-HT2A | Calcium Flux | Antagonist | 100 - 500 |

| 5-HT2C | Calcium Flux | Antagonist | 100 - 500 |

Diagram 2: Predicted Signaling Pathway of m-MPP at the 5-HT1A Receptor

Caption: Predicted partial agonism of m-MPP at the Gi/o-coupled 5-HT1A receptor.

In Vivo Neurochemical and Behavioral Profiling

To understand the physiological effects of m-MPP, in vivo studies in animal models are essential.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Anesthetize a rodent (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting a specific brain region of interest (e.g., the prefrontal cortex or hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer m-MPP (systemically or locally through the probe) and continue to collect dialysate samples at regular intervals.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for levels of serotonin, dopamine, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the neurotransmitter levels in each post-drug sample as a percentage of the baseline levels.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of m-MPP on extracellular neurotransmitter concentrations.

-

Behavioral Pharmacology Assays

Based on the predicted serotonergic activity, a battery of behavioral tests can be employed to assess the in vivo functional effects of m-MPP. These may include:

-

Open Field Test: To assess effects on locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: A standard test for anxiolytic or anxiogenic effects.

-

Forced Swim Test: A common screening tool for potential antidepressant activity.

Conclusion and Future Directions

While the neuropharmacology of 1-(3-methylphenyl)piperazine remains to be definitively elucidated, the existing knowledge of its structural analogs provides a strong foundation for a hypothesis-driven investigation. It is predicted that m-MPP will act primarily on the serotonergic system, with potential affinities for multiple 5-HT receptor subtypes and the serotonin transporter.

The experimental workflows detailed in this guide provide a comprehensive and rigorous pathway to fully characterize the in vitro and in vivo neuropharmacological profile of m-MPP. The data generated from these studies will be critical in determining its potential as a novel therapeutic agent for neuropsychiatric disorders. Future research should focus on structure-activity relationship (SAR) studies of related analogs to optimize potency and selectivity, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ([Link])

-

Current Awareness of Piperazines: Pharmacology and Toxicology. ([Link])

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermedi

-

Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. ([Link])

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. ([Link])

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. ([Link])

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. ([Link])

-

The medicinal chemistry of piperazines: A review. ([Link])

-

para-Methylphenylpiperazine - Wikipedia. ([Link])

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ([Link])

- A process for preparing 1-methyl-3-phenylpiperazine. ()

-

Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ([Link])

-

Phenylpiperazine derivatives: A patent review (2006 - Present). ([Link])

-

In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. ([Link])

-

1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. ([Link])

-

The medicinal chemistry of piperazines: A review. ([Link])

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. ([Link])

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. ([Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])

-

Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ([Link])

-

Phenylpiperazine - Wikipedia. ([Link])

- Piperidine-piperazine ligands for neurotransmitter receptors. ()

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. ([Link])

-

New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ([Link])

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 13078-13-2: Piperazine, 1-(3-methylphenyl)-, hydrochlo… [cymitquimica.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-methylphenyl)piperazine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(3-methylphenyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and pharmacologists, this document delves into the molecule's structural attributes, synthetic routes, spectroscopic signature, and its emerging role as a scaffold for novel therapeutics targeting the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

1-(3-methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine, is an N-arylpiperazine derivative. The core structure consists of a piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 3-methylphenyl (m-tolyl) group.

The molecular formula is C₁₁H₁₆N₂.[1][2] The introduction of the methyl group at the meta position of the phenyl ring influences the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets. The piperazine moiety, with its basic nitrogen atom, often plays a crucial role in the pharmacokinetic profile of drug candidates, influencing properties like solubility and bioavailability.[1]

A summary of the key physicochemical properties of 1-(3-methylphenyl)piperazine is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-methylphenyl)piperazine | |

| CAS Number | 41186-03-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Appearance | Clear colorless to yellow viscous liquid | [2] |

| Melting Point | 125-128 °C | [2] |

| Boiling Point | 112 °C | [2] |

| Density | 1.04 g/cm³ | [2] |

| pKa | 9.05 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The synthesis of 1-(3-methylphenyl)piperazine can be achieved through several established methodologies. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Two prevalent methods are direct N-arylation and palladium-catalyzed cross-coupling reactions.

Direct N-Arylation via Nucleophilic Substitution

A classical and straightforward approach involves the reaction of a substituted aniline, in this case, m-toluidine, with a pre-formed piperazine synthon, typically bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(3-ethylphenyl)piperazine monohydrochloride (A representative protocol adaptable for the methyl analog)

A solution of bis(2-chloroethyl)amine hydrochloride (0.411 mol) and 3-ethylaniline (0.411 mol) in absolute ethanol (500 mL) is heated at reflux for 16 hours under a nitrogen atmosphere.[3] The mixture is then cooled, and anhydrous potassium carbonate (0.617 mol) is added, followed by continued heating for another 16 hours.[3] The hot mixture is filtered, and the filtrate is concentrated under reduced pressure.[3] The resulting residue is triturated with ethyl acetate to yield the solid product.[3] This protocol for the ethyl analog provides a solid foundation for the synthesis of the methyl derivative, with minor adjustments to molar equivalents of m-toluidine.

Palladium-Catalyzed Buchwald-Hartwig Amination

For a more versatile and often higher-yielding approach, the Buchwald-Hartwig amination is the method of choice in modern organic synthesis for forming C-N bonds.[4] This reaction employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., RuPhos, 0.02 mmol).[5] Anhydrous dioxane (2 mL) is added, and the vial is sealed and heated to 100 °C for 1-24 hours, with reaction progress monitored by TLC or GC-MS.[5] Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 1-(3-methylphenyl)piperazine is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons of the m-tolyl group typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The methyl group protons on the phenyl ring will present as a singlet around δ 2.3 ppm. The protons on the piperazine ring will show two distinct signals, corresponding to the methylene groups adjacent to the substituted nitrogen and the unsubstituted nitrogen. The protons alpha to the aryl group (N-CH₂) are expected to resonate around δ 3.1-3.3 ppm, while the protons alpha to the secondary amine (NH-CH₂) will appear slightly downfield, typically around δ 2.9-3.1 ppm. The NH proton of the piperazine ring will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The methyl carbon of the tolyl group will be observed around δ 21-22 ppm. The aromatic carbons will appear in the δ 115-152 ppm region, with the carbon attached to the nitrogen being the most deshielded. The two non-equivalent methylene carbons of the piperazine ring will resonate in the aliphatic region, typically between δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-methylphenyl)piperazine will display characteristic absorption bands. A broad absorption in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the piperazine ring. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the piperazine ring and loss of fragments from the tolyl group, providing further structural confirmation.

Applications in Drug Discovery and Development

The 1-arylpiperazine motif is a privileged scaffold in medicinal chemistry, particularly for CNS-active agents.[6] This is largely due to its ability to interact with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[6][7]

Role as a Serotonergic and Dopaminergic Ligand

Arylpiperazine derivatives are known to exhibit affinity for a range of serotonin and dopamine receptor subtypes.[7] The specific substitution pattern on the phenyl ring significantly influences the receptor binding profile and functional activity (agonist, antagonist, or partial agonist). For instance, many clinically used antipsychotics and antidepressants feature the arylpiperazine core.[6] While specific binding data for 1-(3-methylphenyl)piperazine is not extensively published in readily accessible literature, its structural similarity to known serotonergic and dopaminergic ligands suggests it likely interacts with these receptor families. The 3-methyl substitution can be expected to modulate the lipophilicity and steric interactions within the receptor binding pocket compared to its unsubstituted or other isomeric counterparts.

Intermediate in the Synthesis of Mirtazapine

A significant application of a related compound, 1-methyl-3-phenylpiperazine, is as a key intermediate in the synthesis of the atypical antidepressant Mirtazapine. This underscores the importance of phenylpiperazine derivatives in the development of CNS therapeutics.

Conclusion

1-(3-methylphenyl)piperazine is a versatile chemical entity with a well-defined molecular structure and accessible synthetic routes. Its significance in medicinal chemistry is rooted in the broader importance of the arylpiperazine scaffold as a privileged structure for targeting CNS receptors. The detailed understanding of its synthesis, purification, and spectroscopic properties provided in this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into the specific pharmacological profile of 1-(3-methylphenyl)piperazine and its derivatives is warranted to fully exploit its therapeutic potential.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-(3-methylphenyl)piperazine Dihydrochloride Hydrate: An Application Note

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 1-(3-methylphenyl)piperazine dihydrochloride hydrate, a key intermediate in pharmaceutical research and development. Two robust synthetic strategies are presented: a classical nucleophilic substitution pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance on purification and characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs targeting a wide array of receptors and transporters.[1][2] 1-(3-methylphenyl)piperazine, in particular, serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). Its dihydrochloride hydrate form ensures improved stability, solubility, and handling properties, making it an ideal candidate for further synthetic transformations.

This document outlines two distinct and reliable methods for the preparation of 1-(3-methylphenyl)piperazine, followed by its conversion to the dihydrochloride hydrate salt. The selected methods represent both a traditional and a contemporary approach to N-arylpiperazine synthesis, providing flexibility based on available starting materials, equipment, and desired scale.

Health and Safety

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Piperazine and its derivatives can be corrosive and may cause skin and respiratory sensitization.[3]

-

Aryl halides are potentially toxic and should be handled with care.

-

Solvents such as ethanol, toluene, and dichloromethane are flammable and/or toxic.[4]

-

Strong acids and bases are corrosive and require careful handling.

Consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5]

Synthetic Strategies

Two primary synthetic routes are detailed below. Method A employs a classical nucleophilic substitution reaction, while Method B utilizes a more modern palladium-catalyzed cross-coupling reaction.

Method A: Classical Synthesis via Nucleophilic Substitution

This method involves the direct reaction of 3-methylaniline with bis(2-chloroethyl)amine hydrochloride. The reaction proceeds via a double N-alkylation of the aniline, followed by intramolecular cyclization to form the piperazine ring.

Caption: Reaction scheme for the classical synthesis of 1-(3-methylphenyl)piperazine.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Methylaniline | 107.15 | 0.287 | 1.0 | 30.75 g |

| Bis(2-chloroethyl)amine HCl | 178.48 | 0.315 | 1.1 | 56.3 g |

| Absolute Ethanol | 46.07 | - | - | 500 mL |

-

Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylaniline (30.75 g, 0.287 mol) and bis(2-chloroethyl)amine hydrochloride (56.3 g, 0.315 mol).[6]

-

Solvent Addition: Add absolute ethanol (500 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours under a nitrogen atmosphere.

-

Work-up: a. After 24 hours, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the ethanol. c. To the resulting residue, add 1 M sodium hydroxide solution until the pH is strongly basic (pH > 12). d. Extract the aqueous layer with dichloromethane (3 x 150 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-methylphenyl)piperazine as an oil.

Causality Note: The use of an excess of bis(2-chloroethyl)amine hydrochloride helps to drive the reaction to completion. The final basic work-up is crucial to deprotonate the piperazine product, rendering it soluble in the organic extraction solvent.

Method B: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction provides an efficient and often higher-yielding route to N-arylpiperazines.[1][2][7] The reaction couples an aryl halide (e.g., 3-bromotoluene) with piperazine, using a palladium catalyst and a suitable phosphine ligand. To avoid dialkylation of piperazine, a monoprotected piperazine, such as N-Boc-piperazine, is often used, followed by a deprotection step.

Caption: General scheme for the Buchwald-Hartwig amination to form 1-(3-methylphenyl)piperazine.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Bromotoluene | 171.04 | 10 mmol | 1.0 | 1.71 g |

| Piperazine | 86.14 | 12 mmol | 1.2 | 1.03 g |

| Pd₂(dba)₃ | 915.72 | 0.1 mmol | 0.01 | 91.6 mg |

| XPhos | 476.65 | 0.24 mmol | 0.024 | 114.4 mg |

| Sodium tert-butoxide | 96.10 | 14 mmol | 1.4 | 1.35 g |

| Toluene | - | - | - | 20 mL |

-